(4-Pyridin-2-YL-phenyl)-acetic acid
Overview
Description
“(4-Pyridin-2-YL-phenyl)-acetic acid” is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which include “(4-Pyridin-2-YL-phenyl)-acetic acid”, involves ring construction from different cyclic or acyclic precursors . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of “(4-Pyridin-2-YL-phenyl)-acetic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“(4-Pyridin-2-YL-phenyl)-acetic acid” is a solid compound . Its physical and chemical properties are largely determined by its molecular structure, which includes a pyrrolidine ring .Scientific Research Applications
Biocidal Applications of Pyrolysis Products
Studies have investigated the biocidal potential of bio-oils produced from pyrolysis, which contain compounds such as phenolic compounds, fatty acids, and acetic acid. These components are responsible for insecticidal effects, while antimicrobial properties are associated with carbonyl compounds, phenolic derivatives, and organic acids, highlighting pyrolysis products' future as pesticides and antimicrobials (Mattos et al., 2019).
Pharmacophore Design for Inhibitors
Research on synthetic compounds with tri- and tetra-substituted imidazole scaffolds, acting as selective inhibitors for certain proteins, demonstrates the importance of structural design in developing effective inhibitors. These inhibitors show potential for treating conditions associated with proinflammatory cytokine release, showcasing the significance of chemical scaffolding in medicinal chemistry (Scior et al., 2011).
Analyte pH and pKa Variations
The review on the effect of organic solvent composition on buffered HPLC mobile phases illustrates the intricate relationship between analyte pKa, buffer pH variations, and organic modifier content. This knowledge aids in predicting the degree of ionization and chromatographic retention of analytes, essential for analytical chemistry applications (Subirats et al., 2007).
Pyrolysis of Polysaccharides
Investigations into the pyrolysis of polysaccharides and the effects of linkage types and inorganic additives on pyrolytic pathways have provided insights into the chemical mechanisms involved in the formation of key products like acetic acid. This research aids in understanding the conversion processes of biomass to valuable chemical products (Ponder & Richards, 1994; 2010).
Future Directions
The future directions for the research on “(4-Pyridin-2-YL-phenyl)-acetic acid” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be guided by the structure–activity relationships of the studied compounds and the influence of steric factors on biological activity .
properties
IUPAC Name |
2-(4-pyridin-2-ylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAUORDXNFURBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333426 | |
Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridin-2-YL-phenyl)-acetic acid | |
CAS RN |
51061-67-7 | |
Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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